N-Desmetil Topotécano-d3
Descripción general
Descripción
N-Desmethyl Topotecan-d3 is a labeled metabolite of Topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian and small cell lung cancers. The compound is characterized by the presence of deuterium atoms, which are used to trace the metabolic pathways of Topotecan in biological systems. The molecular formula of N-Desmethyl Topotecan-d3 is C22H18D3N3O5, and it has a molecular weight of 410.44 .
Aplicaciones Científicas De Investigación
N-Desmethyl Topotecan-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Topotecan and its metabolites.
Biology: The compound is used in studies to understand the metabolic pathways and mechanisms of action of Topotecan.
Medicine: It is used in pharmacokinetic studies to trace the distribution and elimination of Topotecan in the body.
Mecanismo De Acción
Target of Action
N-Desmethyl Topotecan-d3 is a metabolite of Topotecan . Topotecan primarily targets DNA topoisomerases, type I . These enzymes play a crucial role in regulating DNA topology and facilitating nuclear processes such as DNA replication, recombination, and repair .
Mode of Action
Topotecan, and by extension N-Desmethyl Topotecan-d3, inhibits the action of topoisomerase I . This enzyme relieves torsional strain in DNA by inducing reversible single-strand breaks during the S-phase of DNA synthesis . Topotecan binds to the topoisomerase I-DNA complex and prevents the re-ligation of the DNA strand, resulting in the accumulation of cleavable complexes and single-strand DNA breaks .
Pharmacokinetics
Topotecan, the parent compound of N-Desmethyl Topotecan-d3, exhibits non-linear disposition, which is well-characterized through the use of a two-compartment model with saturable elimination from the central compartment . It undergoes a reversible, pH-dependent hydrolysis of the active lactone ring to yield a relatively inactive hydroxy acid in plasma . Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) .
Result of Action
The result of N-Desmethyl Topotecan-d3’s action is the induction of cell death due to the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the disruption of normal cellular processes, including DNA replication, recombination, and repair .
Action Environment
The action of N-Desmethyl Topotecan-d3, like many other drugs, can be influenced by various environmental factors. It’s important to note that factors such as pH can influence the conversion of Topotecan to its metabolites .
Análisis Bioquímico
Biochemical Properties
N-Desmethyl Topotecan-d3 plays a significant role in biochemical reactions, particularly in the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication, recombination, and repair. N-Desmethyl Topotecan-d3 binds to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks induced by the enzyme. This interaction leads to DNA damage and ultimately cell death, making it an effective agent in cancer treatment .
Cellular Effects
N-Desmethyl Topotecan-d3 exerts profound effects on various cell types and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. Additionally, N-Desmethyl Topotecan-d3 impacts gene expression by upregulating genes associated with apoptosis and downregulating those involved in cell proliferation .
Molecular Mechanism
At the molecular level, N-Desmethyl Topotecan-d3 exerts its effects by binding to the topoisomerase I-DNA complex. This binding inhibits the enzyme’s ability to religate single-strand breaks, leading to the accumulation of DNA damage. The compound also interferes with the transcription and replication processes, further contributing to its cytotoxic effects. The inhibition of topoisomerase I by N-Desmethyl Topotecan-d3 is a critical mechanism underlying its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Topotecan-d3 change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that N-Desmethyl Topotecan-d3 can induce sustained DNA damage and apoptosis in cancer cells. The extent of these effects may diminish with prolonged exposure due to potential degradation of the compound .
Dosage Effects in Animal Models
The effects of N-Desmethyl Topotecan-d3 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, N-Desmethyl Topotecan-d3 can cause significant adverse effects, including bone marrow suppression and gastrointestinal toxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
N-Desmethyl Topotecan-d3 is involved in several metabolic pathways, including glucuronidation. This process involves the addition of glucuronic acid to the compound, facilitating its excretion. The primary enzymes involved in the metabolism of N-Desmethyl Topotecan-d3 are UDP-glucuronosyltransferases. These enzymes catalyze the conjugation of glucuronic acid to the compound, enhancing its solubility and excretion .
Transport and Distribution
Within cells and tissues, N-Desmethyl Topotecan-d3 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, N-Desmethyl Topotecan-d3 can accumulate in specific compartments, such as the nucleus, where it exerts its cytotoxic effects. The distribution of N-Desmethyl Topotecan-d3 is influenced by its physicochemical properties and interactions with cellular transport mechanisms .
Subcellular Localization
N-Desmethyl Topotecan-d3 primarily localizes to the nucleus, where it interacts with DNA and topoisomerase I. This subcellular localization is critical for its function as a topoisomerase inhibitor. The compound’s ability to target the nucleus is facilitated by its physicochemical properties and potential post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Topotecan-d3 involves the deuteration of the methyl group in the N-desmethyl derivative of Topotecan. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the deuteration process .
Industrial Production Methods
Industrial production of N-Desmethyl Topotecan-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound to achieve the desired purity levels. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl Topotecan-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Desmethyl Topotecan-d3. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Comparación Con Compuestos Similares
Similar Compounds
Topotecan: The parent compound, used as a chemotherapeutic agent.
Irinotecan: Another topoisomerase I inhibitor used in cancer treatment.
Camptothecin: A natural alkaloid from which Topotecan is derived.
Uniqueness
N-Desmethyl Topotecan-d3 is unique due to the presence of deuterium atoms, which make it an invaluable tool in metabolic studies. The deuterium labeling allows for precise tracing of the compound’s metabolic pathways, providing insights into the pharmacokinetics and pharmacodynamics of Topotecan .
Actividad Biológica
N-Desmethyl Topotecan-d3 is a significant metabolite of Topotecan, a well-known chemotherapeutic agent primarily used in the treatment of various cancers, including small cell lung cancer and ovarian cancer. This article delves into the biological activity of N-Desmethyl Topotecan-d3, focusing on its mechanism of action, pharmacokinetics, cellular effects, and clinical implications.
Target Enzyme:
N-Desmethyl Topotecan-d3 primarily targets DNA topoisomerase I , an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, N-Desmethyl Topotecan-d3 prevents the religation of single-strand breaks in DNA, leading to the accumulation of cleavable complexes that ultimately result in cell death through apoptosis.
Mode of Action:
The compound binds to the topoisomerase I-DNA complex, effectively halting DNA synthesis during the S phase of the cell cycle. This action triggers a cascade of cellular responses, including cell cycle arrest and activation of apoptotic pathways. The presence of deuterium in N-Desmethyl Topotecan-d3 enhances its tracking in metabolic studies, allowing for precise investigations into its interactions within biological systems.
Pharmacokinetics
N-Desmethyl Topotecan-d3 exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy. Studies have shown that:
- Elimination Routes: The compound undergoes both renal and hepatic elimination, with urinary recovery rates ranging from 60% to 70% for its parent compound, Topotecan .
- Drug Interactions: Co-administration with phenytoin has been shown to alter the disposition of both Topotecan and N-Desmethyl Topotecan-d3. For instance, phenytoin increased the plasma area under the curve (AUC) for N-Desmethyl Topotecan-d3 significantly, suggesting that dose adjustments may be necessary when these drugs are combined .
Cellular Effects
The biological activity of N-Desmethyl Topotecan-d3 extends beyond mere inhibition of topoisomerase I. Its effects on cellular processes include:
- Induction of DNA Damage: The compound induces single-strand breaks in DNA, which can lead to double-stranded breaks when not repaired. This mechanism is particularly effective against rapidly proliferating cancer cells .
- Cell Cycle Arrest and Apoptosis: By interfering with DNA replication, N-Desmethyl Topotecan-d3 causes cell cycle arrest at the S phase, prompting apoptosis through activation of various signaling pathways associated with DNA damage response.
- Gene Expression Modulation: The compound has been shown to upregulate pro-apoptotic genes while downregulating those involved in cell proliferation, further enhancing its cytotoxic effects against cancer cells.
Case Studies and Research Findings
Several studies have documented the efficacy and biological activity of N-Desmethyl Topotecan-d3:
- Ex Vivo Analysis: A study involving human tumor explants demonstrated that Topotecan (and by extension its metabolites) exhibited significant cytotoxicity across various cancer types. Non-small-cell lung cancer (NSCLC) showed particularly high sensitivity with an LC50 value of 0.26 μg/ml .
- Combination Therapy Studies: Research indicates that combining N-Desmethyl Topotecan-d3 with other chemotherapeutic agents such as cisplatin can lead to synergistic effects. This combination exploits the distinct mechanisms of action—cisplatin causing DNA cross-linking while N-Desmethyl Topotecan-d3 inhibits repair processes .
Comparative Analysis
The following table summarizes key features and comparisons between N-Desmethyl Topotecan-d3 and related compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Topotecan | C23H23N3O5 | Parent compound; clinically used as an anticancer agent. |
N-Desmethyl Topotecan | C22H21N3O5 | Active metabolite; lacks one methyl group compared to Topotecan. |
Irinotecan | C27H29N3O6 | Prodrug that converts to SN-38, another potent topoisomerase I inhibitor. |
Camptothecin | C20H18N2O4 | Natural product; less soluble than derivatives like Topotecan. |
Propiedades
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-WOWPMFNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675817 | |
Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217633-79-8 | |
Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.